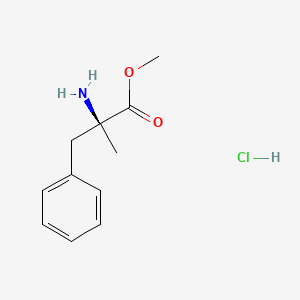
3-((4-cyanopyridin-2-yl)oxy)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-cyanopyridin-2-yl)oxy)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H17F3N4O2 and its molecular weight is 390.366. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Water Mediated Synthesis and Computational Studies
Jayarajan et al. (2019) synthesized compounds through a three-component reaction that included malonamide, aldehyde, and malononitrile in water, using triethylamine as a base. These compounds were characterized using different techniques and investigated through computational chemistry methods. Their non-linear optical (NLO) properties and molecular docking analyses were examined, suggesting potential for inhibition of tubulin polymerization and anticancer activity (Jayarajan et al., 2019).
Inhibitors of Soluble Epoxide Hydrolase
Thalji et al. (2013) identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase from high throughput screening. Their work emphasized the critical role of the triazine heterocycle for high potency and selectivity, contributing insights into the development of pharmacologically relevant compounds (Thalji et al., 2013).
PET Imaging of Microglia
Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker. This compound offers a noninvasive tool for imaging of reactive microglia, disease-associated microglia, and their contribution to neuroinflammation in vivo. It holds potential for studying the immune environment of central nervous system malignancies and monitoring immunotherapy effects (Horti et al., 2019).
Synthesis of N,S-Containing Heterocycles
Dotsenko et al. (2012) conducted aminomethylation involving a 2-thioxonicotinamide derivative, leading to the synthesis of 3,5,7,11-tetraazatricyclo[7.3.1.02,7]tridec-2-ene-9-carboxamides. This work contributes to the field of heterocyclic chemistry by presenting a novel method for synthesizing N,S-containing heterocycles (Dotsenko et al., 2012).
Synthesis and Biological Evaluation
Jadhav et al. (2017) synthesized a series of 1,4-disubstituted 1,2,3-triazole derivatives as potential antimicrobial agents. This research contributes to the development of new compounds with moderate to good activities against tested bacterial and fungal strains (Jadhav et al., 2017).
Propiedades
IUPAC Name |
3-(4-cyanopyridin-2-yl)oxy-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O2/c20-19(21,22)14-3-5-15(6-4-14)25-18(27)26-9-1-2-16(12-26)28-17-10-13(11-23)7-8-24-17/h3-8,10,16H,1-2,9,12H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWUBOJDSAGOTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)OC3=NC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(3-benzylsulfanylindol-1-yl)ethyl]benzamide](/img/structure/B3000158.png)


![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3000161.png)
![4-methylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B3000162.png)



![1-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3000169.png)

